molecular formula C12H12BrFO3 B1449319 Ethyl 4-(3-bromo-4-fluorophenyl)-3-oxobutanoate CAS No. 1449301-74-9

Ethyl 4-(3-bromo-4-fluorophenyl)-3-oxobutanoate

Cat. No.: B1449319
CAS No.: 1449301-74-9
M. Wt: 303.12 g/mol
InChI Key: JANQWRYYBAKSNH-UHFFFAOYSA-N
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Description

Ethyl 4-(3-bromo-4-fluorophenyl)-3-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromo and fluoro substituent on the phenyl ring, which imparts unique chemical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-bromo-4-fluorophenyl)-3-oxobutanoate typically involves the following steps:

    Starting Materials: The synthesis begins with 3-bromo-4-fluorobenzene and ethyl acetoacetate.

    Reaction Conditions: The reaction is carried out under acidic or basic conditions, often using a catalyst to facilitate the esterification process.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and efficiency. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-bromo-4-fluorophenyl)-3-oxobutanoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.

    Reduction Reactions: The carbonyl group in the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while reduction can produce alcohols, and oxidation can lead to carboxylic acids.

Scientific Research Applications

Ethyl 4-(3-bromo-4-fluorophenyl)-3-oxobutanoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.

    Material Science: It is used in the development of novel materials with specific chemical properties.

    Biological Studies: Researchers study its interactions with biological molecules to understand its potential biological activity.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-bromo-4-fluorophenyl)-3-oxobutanoate involves its interaction with specific molecular targets. The bromo and fluoro substituents on the phenyl ring can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The ester group can undergo hydrolysis to release active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-fluorophenylboronic acid
  • 4-Bromo-3-fluorophenylboronic acid
  • 3-Bromo-4-fluorophenol

Uniqueness

Ethyl 4-(3-bromo-4-fluorophenyl)-3-oxobutanoate is unique due to its specific ester structure combined with bromo and fluoro substituents. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

ethyl 4-(3-bromo-4-fluorophenyl)-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrFO3/c1-2-17-12(16)7-9(15)5-8-3-4-11(14)10(13)6-8/h3-4,6H,2,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANQWRYYBAKSNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CC1=CC(=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Magnesium chloride (3.7 g) was added to a suspension of 3-ethoxy-3-oxopropanoic acid potassium salt (5.5 g) in THF (100 ml), and the mixture was stirred at room temperature for 2.5 hours (Reaction Solution 1). In another vessel, carbonyldiimidazole (4.2 g) was added in small portions to a solution of 2-(3-bromo-4-fluorophenyl)acetic acid (5 g) in THF (50 ml) at room temperature, and the mixture was stirred for 30 minutes (Reaction Solution 2). Reaction Solution 2 was added to Reaction Solution 1 at room temperature, and the mixture was stirred at 60° C. for three hours. Hydrochloric acid (1 N aqueous solution, 200 ml) was added, followed by extraction with ethyl acetate. The resulting organic layer was sequentially washed with water, a saturated aqueous sodium bicarbonate solution and brine, and then dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure to give 7 g of the title compound as an oily substance.
Quantity
3.7 g
Type
reactant
Reaction Step One
Name
3-ethoxy-3-oxopropanoic acid potassium salt
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
Solution 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.2 g
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
[Compound]
Name
Solution 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
Solution 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
Solution 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
200 mL
Type
reactant
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-(3-bromo-4-fluorophenyl)-3-oxobutanoate
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